molecular formula C10H22N2O3 B13291165 tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate

Cat. No.: B13291165
M. Wt: 218.29 g/mol
InChI Key: TZOFAKMQDUCBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is a chemical compound with the molecular formula C8H18N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, amino group, and hydroxypropyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology

In biological research, the compound is used as a reagent in various biochemical assays. It is also used in the study of enzyme kinetics and protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the amino and hydroxypropyl groups enhance its reactivity and solubility .

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-hydroxypropyl)-N-ethylcarbamate

InChI

InChI=1S/C10H22N2O3/c1-5-12(7-8(13)6-11)9(14)15-10(2,3)4/h8,13H,5-7,11H2,1-4H3

InChI Key

TZOFAKMQDUCBPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CN)O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.